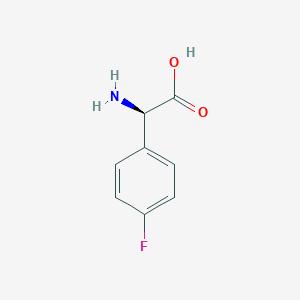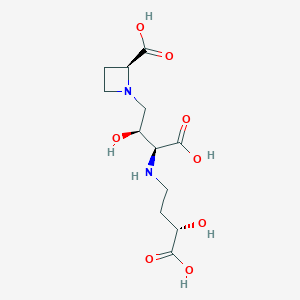
(R)-3-Phenylpiperidin
Übersicht
Beschreibung
®-3-Phenylpiperidine is a chiral piperidine derivative characterized by the presence of a phenyl group attached to the third carbon of the piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.
Wissenschaftliche Forschungsanwendungen
Pharmakologie
(R)-3-Phenylpiperidin: wird in der Pharmakologie zur Entwicklung neuer Therapeutika eingesetzt. Seine Struktur dient als wichtiger Baustein bei der Synthese verschiedener pharmakologisch aktiver Moleküle. Beispielsweise wurden Derivate dieser Verbindung auf ihr Potenzial als Zentralnervensystemstimulanzien und Analgetika untersucht .
Organische Synthese
In der organischen Synthese wird This compound als chirales Hilfsmittel oder Vorläufer anderer komplexer organischer Verbindungen eingesetzt. Seine Verwendung in der asymmetrischen Synthese ist besonders wertvoll für die Herstellung enantiomerenreiner Substanzen, die für die Herstellung bestimmter Arzneimittel entscheidend sind .
Medizinische Chemie
Die Rolle der Verbindung in der medizinischen Chemie ist bedeutend, insbesondere bei der Entwicklung von Arzneimittelkandidaten mit verbesserter Wirksamkeit und reduzierten Nebenwirkungen. Sie wird oft bei der Synthese von Verbindungen verwendet, die bestimmte Rezeptoren oder Enzyme im Körper angreifen .
Analytische Chemie
This compound: kann als Standard- oder Referenzverbindung in verschiedenen analytischen Techniken wie Chromatographie oder Massenspektrometrie verwendet werden. Diese Methoden sind für die qualitative und quantitative Analyse komplexer Gemische in Forschung und Industrie unerlässlich .
Biochemie
In der Biochemie findet diese Verbindung Anwendung bei der Untersuchung von biologischen Stoffwechselwegen und Enzymwechselwirkungen. Sie kann als Inhibitor oder Aktivator in enzymatischen Assays fungieren und so helfen, die biochemischen Wirkmechanismen aufzuklären .
Chemieingenieurwesen
Chemieingenieure untersuchen möglicherweise die Verwendung von This compound bei der Prozessoptimierung, insbesondere bei der Synthese von Materialien, bei denen seine Eigenschaften die Reaktionsergebnisse beeinflussen können. Es ist auch relevant bei der Entwicklung von Katalysatoren und chemischen Prozessen .
Materialwissenschaft
This compound: Derivate werden auf ihr Potenzial in der Materialwissenschaft untersucht, z. B. bei der Herstellung von neuen Polymeren oder Beschichtungen mit bestimmten physikalischen Eigenschaften. Diese Materialien könnten Anwendungen von Elektronik bis hin zu biokompatiblen Oberflächen haben .
Umweltwissenschaften
Schließlich können sich die Umweltwissenschaften auf die Umweltauswirkungen und Abbauwege von This compound und seinen Derivaten konzentrieren. Das Verständnis seines Verhaltens in der Umwelt ist entscheidend für die Beurteilung seines ökotoxikologischen Profils und die Entwicklung nachhaltiger Praktiken .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Phenylpiperidine typically involves the following steps:
Starting Material: The synthesis often begins with commercially available piperidine or its derivatives.
Chiral Resolution: The racemic mixture of 3-Phenylpiperidine can be resolved into its enantiomers using chiral chromatography or by forming diastereomeric salts with chiral acids.
Asymmetric Synthesis: Alternatively, asymmetric synthesis can be employed using chiral catalysts or auxiliaries to directly obtain the ®-enantiomer.
Industrial Production Methods: In an industrial setting, the production of ®-3-Phenylpiperidine may involve:
Catalytic Hydrogenation: Using palladium or platinum catalysts to hydrogenate phenyl-substituted pyridines.
Enzymatic Resolution: Employing enzymes such as lipases to selectively hydrolyze esters of racemic 3-Phenylpiperidine.
Types of Reactions:
Oxidation: ®-3-Phenylpiperidine can undergo oxidation reactions to form corresponding N-oxides or ketones.
Reduction: Reduction of ®-3-Phenylpiperidine can yield various reduced derivatives, depending on the conditions and reagents used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine nitrogen can be alkylated or acylated.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: N-oxides or ketones.
Reduction: Reduced piperidine derivatives.
Substitution: N-alkyl or N-acyl derivatives.
Chemistry:
Building Block: Used as an intermediate in the synthesis of complex organic molecules.
Ligand: Acts as a ligand in coordination chemistry.
Biology:
Enzyme Inhibitor: Investigated for its potential as an enzyme inhibitor in various biological pathways.
Medicine:
Pharmacological Research: Studied for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry:
Chemical Manufacturing: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of ®-3-Phenylpiperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by:
Binding to Receptors: Modulating the activity of neurotransmitter receptors in the central nervous system.
Inhibiting Enzymes: Blocking the activity of enzymes involved in metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
(S)-3-Phenylpiperidine: The enantiomer of ®-3-Phenylpiperidine, which may exhibit different pharmacological properties.
4-Phenylpiperidine: A structural isomer with the phenyl group attached to the fourth carbon of the piperidine ring.
N-Phenylpiperidine: A derivative with the phenyl group attached to the nitrogen atom of the piperidine ring.
Uniqueness: ®-3-Phenylpiperidine is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer and other structural isomers.
Eigenschaften
IUPAC Name |
(3R)-3-phenylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-2-5-10(6-3-1)11-7-4-8-12-9-11/h1-3,5-6,11-12H,4,7-9H2/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZYBILDYPCVNMU-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CNC1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
430461-56-6 | |
| Record name | 430461-56-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthetic route for (R)-3-Phenylpiperidine presented in these papers?
A1: The research demonstrates a novel method for synthesizing enantiopure 3-arylpiperidines, including (R)-3-Phenylpiperidine, using a dynamic kinetic resolution strategy. [, ] This is significant because it allows for the preparation of enantiomerically pure compounds from racemic starting materials. The key reaction involves cyclodehydration of racemic γ-aryl-δ-oxoesters with either (R)- or (S)-phenylglycinol. This leads to the formation of bicyclic δ-lactams with high stereoselectivity. [, ] Subsequent reduction of these lactams provides access to the desired enantiopure 3-arylpiperidines. [, ] This approach offers a valuable tool for the synthesis of chiral piperidine derivatives, which are important building blocks in medicinal chemistry.
Q2: What are the advantages of using a dynamic kinetic resolution approach in this synthesis?
A2: Dynamic kinetic resolution (DKR) offers several benefits compared to traditional kinetic resolution methods. In DKR, the racemic starting material is constantly racemizing under the reaction conditions. [, ] This allows for the theoretically complete conversion of the starting material to the desired enantiomer, unlike in kinetic resolution, where the maximum yield is limited to 50%. [, ] Additionally, the use of readily available chiral auxiliaries like phenylglycinol contributes to the practicality and efficiency of this approach. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















